![molecular formula C12H18O B12605992 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one CAS No. 917906-14-0](/img/structure/B12605992.png)
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[221]heptan-2-yl)-3-methylbut-2-en-1-one is an organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptane-1-carboxylates: Utilized in asymmetric synthesis and as intermediates in chemical reactions.
Norborneol: A stereoisomer of bicyclo[2.2.1]heptan-2-ol, used in various chemical applications.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one is unique due to its specific bicyclic structure and the presence of a methylbutenone moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
917906-14-0 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-8(2)5-12(13)11-7-9-3-4-10(11)6-9/h5,9-11H,3-4,6-7H2,1-2H3 |
Clé InChI |
IQQDBTFACNRLML-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1CC2CCC1C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)
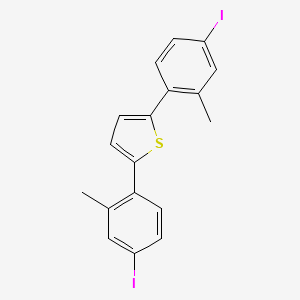
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
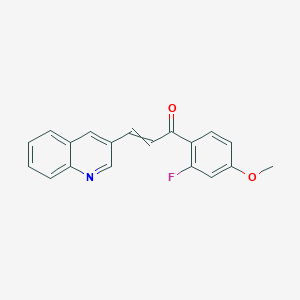
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
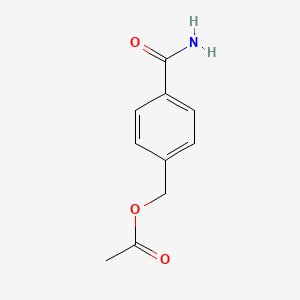
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
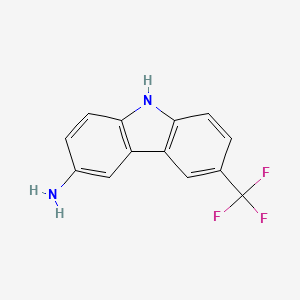
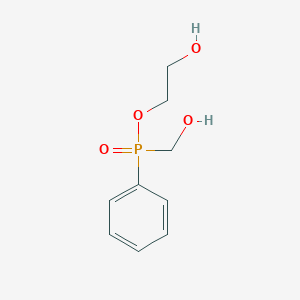
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

